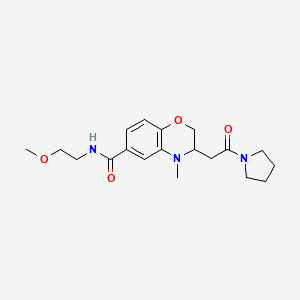
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC). This inhibition is thought to increase the expression of certain genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves the inhibition of HDAC, which is an enzyme that regulates the expression of certain genes. By inhibiting HDAC, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 is thought to increase the expression of genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders. The exact mechanism by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects is still being studied.
Biochemical and Physiological Effects:
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to have several biochemical and physiological effects. In animal models, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to reduce drug-seeking behavior and increase the expression of certain genes that are involved in learning and memory. In humans, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to be safe and well-tolerated, with few side effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of experiments. Another advantage is its well-studied mechanism of action, which allows researchers to design experiments that target specific pathways and processes. One limitation of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its relatively narrow range of applications, as it has mainly been studied for its potential use in treating addiction and other neurological disorders.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. One area of interest is the potential use of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of new derivatives of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 that may have improved efficacy or reduced side effects. Finally, there is a need for further research on the mechanisms by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects, which may lead to the development of new treatments for addiction and other disorders.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves several steps, starting with the reaction of 1-cyclohexenylmethylamine with benzyl chloroformate to form 1-benzyl-N-(1-cyclohexenylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 can reduce drug-seeking behavior in animal models and has been shown to be safe and well-tolerated in humans. 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has also been studied for its potential use in treating other neurological disorders, such as Huntington's disease and Tourette's syndrome.
Propiedades
IUPAC Name |
1-benzyl-N-(cyclohexen-1-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h2,5-7,9-10,19H,1,3-4,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRKPKSSVMSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)

![8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315721.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)
![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B5315738.png)
![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5315763.png)
![2-ethyl-1-isopropyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5315772.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5315783.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5315796.png)
